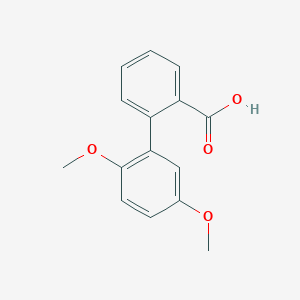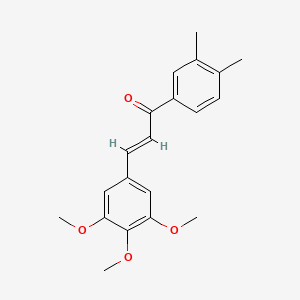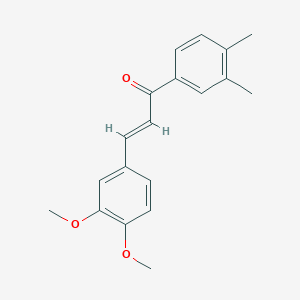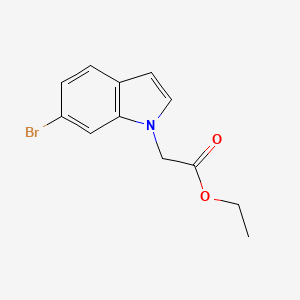
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, or 6-bromoindoxyl acetate (BIA), is an organic compound with the molecular formula C11H9BrO2. It is a derivative of indoxyl acetate and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. BIA has a melting point of 81–83 °C and is soluble in methanol, ethanol, and acetic acid. It is a white or off-white solid with a pungent odor.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is not fully understood. However, it is believed to be related to its ability to react with other compounds, such as indole derivatives, to form new compounds. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% can also act as a catalyst in certain reactions, such as the synthesis of indole derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% have not been studied extensively. However, it is believed that Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have anti-inflammatory and anticonvulsant properties. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have the potential to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% in scientific research. It could be used in the synthesis of new compounds, such as indole derivatives and quinazoline derivatives. It could also be used to study the biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% on various cell types. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used in the development of new drugs, such as anti-inflammatory agents and anticonvulsants. Finally, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used to study the mechanisms of action of various compounds, such as indole derivatives and quinazoline derivatives.
Synthesemethoden
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is synthesized from indoxyl acetate, which is reacted with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 0–5 °C. The reaction produces a mixture of 6-bromoindoxyl acetate and 5-bromoindoxyl acetate, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as indole derivatives, indole-3-carboxylic acid, and indole-3-carboxamides. It is also used in the synthesis of biologically active compounds, such as quinazoline derivatives, benzoxazole derivatives, and benzimidazole derivatives. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.
Eigenschaften
IUPAC Name |
ethyl 2-(6-bromoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDSHPGQZDXPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

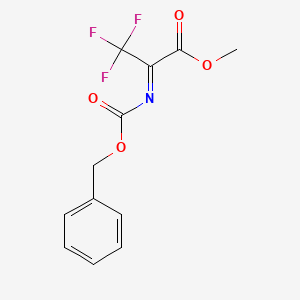




![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)
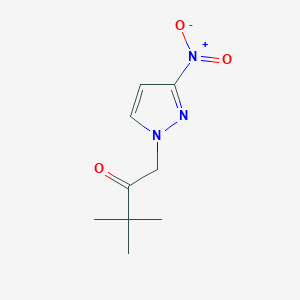



![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
